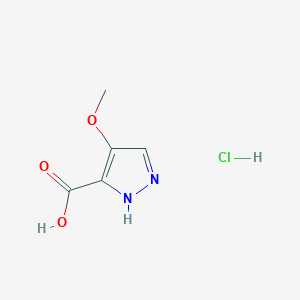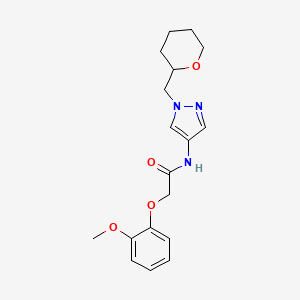
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenoxybenzenesulfonamide” is a compound that has been synthesized and studied for its potential therapeutic applications . It belongs to the class of compounds known as aryl hydrocarbon receptor (AhR) agonists .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 . This reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which is further substituted at N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride .Molecular Structure Analysis
The molecular structure of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenoxybenzenesulfonamide” was confirmed using various spectral techniques such as IR, 1H NMR, and EIMS . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been studied and documented . The reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenoxybenzenesulfonamide” include its molecular formula, molecular weight, and its form. Its molecular formula is C14H13NSO4 and its molecular weight is 291 g/mol . It is a solid compound .Scientific Research Applications
Antibacterial Agents
The synthesis of N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides has yielded potent antibacterial agents . These derivatives have shown promise in inhibiting bacterial growth by blocking folate synthesis. Unlike some other antibacterial compounds, they do not disrupt human folate biochemistry due to our dietary folate intake.
Enzyme Inhibitors
The same synthesized derivatives were also evaluated for their inhibitory activity against lipoxygenase enzymes . Lipoxygenases play a crucial role in inflammation and lipid metabolism. By targeting these enzymes, this compound may have applications in managing inflammatory conditions.
Anticancer Properties
Certain sulfonamide derivatives, including those with the benzodioxin-6-yl moiety, exhibit anticancer effects. They disrupt the cell cycle, particularly in the G1 phase, and act as inhibitors of histone deacetylase (HDAC). Consequently, they can halt tumor cell growth .
Carbonic Anhydrase Inhibition
Sulfonamides are known inhibitors of carbonic anhydrase, an enzyme implicated in physiological disorders such as epilepsy and osteoporosis. By coordinating with the Zn^2+ cation of carbonic anhydrase, these compounds reduce HCO3^- output, affecting the enzyme’s activity .
Organic Synthesis Reactions
Sulfonamide fragments, including those found in this compound, serve as protected amine groups. Researchers can use them in reactions where such a group is required . For example, they play a role in dendrimer synthesis and as ligands for catalysts in asymmetrical reactions.
Medicinal Applications
Sulfonamides are widely used in antiviral, antibacterial, antimigraine, and antidiuretic medications . Their versatility extends to organic synthesis and catalysis, making them valuable tools in medicinal chemistry.
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to primarily target thefolate synthetase enzyme .
Mode of Action
The mode of action of sulfonamides, including N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenoxybenzene-1-sulfonamide, is initiated by the inhibition of folic acid synthesis . They achieve this by restraining the folate synthetase enzyme, which blocks folic acid synthesis in bacteria and ultimately stops the production of purines .
Biochemical Pathways
The inhibition of folic acid synthesis by sulfonamides affects the biochemical pathway of purine synthesis . This results in the cessation of bacterial growth and multiplication .
Pharmacokinetics
Pharmacokinetic studies of peroral sulfonamides confirm their absorption from the gastrointestinal tract. They metabolize in the liver, and inactive compounds are excreted through bile or feces . Therefore, sulfonamides, including N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenoxybenzene-1-sulfonamide, have broad-spectrum antibacterial action .
Result of Action
The result of the action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenoxybenzene-1-sulfonamide is the inhibition of bacterial growth and multiplication . This is achieved by blocking the synthesis of folic acid, which is essential for the production of purines in bacteria .
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5S/c22-27(23,21-15-6-11-19-20(14-15)25-13-12-24-19)18-9-7-17(8-10-18)26-16-4-2-1-3-5-16/h1-11,14,21H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGPKFZHYQIOAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenoxybenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2912574.png)
![1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2912578.png)





![2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide](/img/no-structure.png)


![N-(4-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2912595.png)
![ethyl 2-(4-(methoxycarbonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2912596.png)
![[(E)-4-(Diethylamino)-2-oxobut-3-enyl] 2-cyclohexyl-2-hydroxy-2-phenylacetate](/img/structure/B2912597.png)